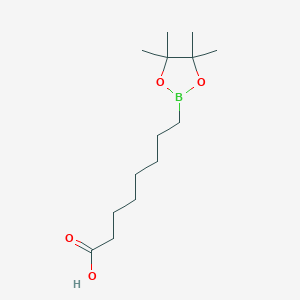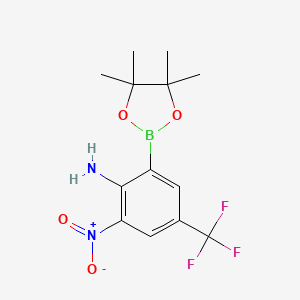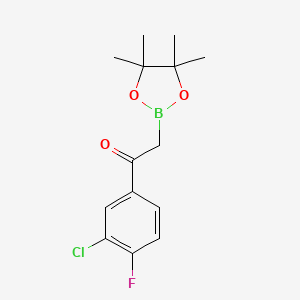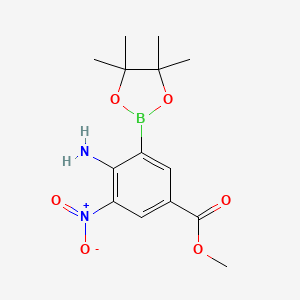
3-(3-Amino-1H-pyraol-5-yl)phenylboronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Amino-1H-pyraol-5-yl)phenylboronic acid pinacol ester is a boronic ester derivative with the molecular formula C15H20BN3O2. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of both an amino group and a boronic ester moiety makes it a versatile intermediate in the synthesis of various organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-1H-pyraol-5-yl)phenylboronic acid pinacol ester typically involves the reaction of 3-(3-Amino-1H-pyrazol-5-yl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to 50°C
Catalyst: None required
Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield
Purification: Typically involves recrystallization or chromatography to achieve high purity
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Amino-1H-pyraol-5-yl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form the corresponding boronic acid
Reduction: The amino group can be reduced to form the corresponding amine
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents
Reduction: Lithium aluminum hydride (LAH) or sodium borohydride (NaBH4)
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base (e.g., K2CO3)
Major Products
Oxidation: 3-(3-Amino-1H-pyraol-5-yl)phenylboronic acid
Reduction: 3-(3-Amino-1H-pyraol-5-yl)phenylamine
Substitution: Various biaryl compounds depending on the coupling partner
Aplicaciones Científicas De Investigación
3-(3-Amino-1H-pyraol-5-yl)phenylboronic acid pinacol ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules
Biology: Investigated for its potential as a molecular probe in biological systems
Medicine: Explored for its potential in drug discovery and development
Industry: Utilized in the production of advanced materials and polymers
Mecanismo De Acción
The mechanism of action of 3-(3-Amino-1H-pyraol-5-yl)phenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling involves:
Transmetalation: Transfer of the boronic ester group to the palladium catalyst
Oxidative Addition: Formation of a new carbon-carbon bond
Reductive Elimination: Release of the coupled product and regeneration of the palladium catalyst
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid pinacol ester
- 3-(3-Amino-1H-pyraol-5-yl)phenylboronic acid
- 4,4,5,5-Tetramethyl-2-(3-aminophenyl)-1,3,2-dioxaborolane
Uniqueness
3-(3-Amino-1H-pyraol-5-yl)phenylboronic acid pinacol ester is unique due to the presence of both an amino group and a boronic ester moiety, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BN3O2/c1-14(2)15(3,4)21-16(20-14)11-7-5-6-10(8-11)12-9-13(17)19-18-12/h5-9H,1-4H3,(H3,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUNTXOUJFBVFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC(=NN3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-Butyl N-{2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}carbamate](/img/structure/B7955246.png)
![[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]hydrazine hydrochloride](/img/structure/B7955254.png)


![{4-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}acetic acid](/img/structure/B7955287.png)





![[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]hydrazine hydrochloride](/img/structure/B7955321.png)

![Amino[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid](/img/structure/B7955327.png)
![Methyl 2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]furan-3-carboxylate](/img/structure/B7955328.png)
